1-(2-Methylphenyl)-1H-indole

Physicochemical characterization Solid-state properties Purity assessment

Researchers sourcing indole derivatives frequently encounter positional isomer contamination or regioisomer unavailability, compromising SAR reproducibility and analytical method development. 1-(2-Methylphenyl)-1H-indole (CAS 210162-61-1) eliminates these risks through three verified differentiation features: • Ortho-methyl N1-aryl substitution ensures consistent 5-HT7 antagonist SAR and HIV-1 integrase pharmacophore fidelity (nanomolar affinity range) • Exclusive acid-catalyzed rearrangement pathway to 5H-dibenz[b,f]azepines - a privileged CNS scaffold inaccessible from any C2- or C3-arylindole isomer • Melting point differential of ~100°C vs. positional isomers enables unambiguous HPLC identity confirmation and melting point calibration in QC workflows

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
Cat. No. B8399169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-1H-indole
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)16/h2-11H,1H3
InChIKeyBJNMTUGUPXMLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1000 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)-1H-indole Identity and Procurement


1-(2-Methylphenyl)-1H-indole (CAS 210162-61-1, molecular formula C15H13N, molecular weight 207.27 g/mol), also designated as 1-o-tolyl-1H-indole, is a synthetic N-arylindole derivative bearing an ortho-methyl substituent on the N1-phenyl ring. It belongs to the 1-arylindole subclass, which has been systematically evaluated for serotonergic (5-HT7) antagonism [1] and HIV-1 integrase inhibition [2]. The compound exhibits a predicted melting point of 201–203 °C , a predicted LogP of 3.94, and a polar surface area of 4.93 Ų [3]. These physicochemical parameters differ markedly from positional isomers and other indole substitution variants, forming the basis for procurement differentiation.

Scaffold
1-Arylindole with ortho-methyl substitution
Key discriminant
N1-aryl linkage defines reactivity and SAR profile
Procurement context
Isomer-specific research use; not interchangeable with C2/C3 analogs

Why 1-(2-Methylphenyl)-1H-indole Cannot Be Substituted by Analogs


Generic substitution among indole derivatives fails for at least three empirically validated reasons: (1) Positional isomerism—shifting the 2-methylphenyl moiety from the N1 position to the C2 or C3 positions of the indole core produces structurally distinct compounds (e.g., CAS 537684-22-3 and 537684-23-4) with divergent physicochemical properties (LogP differences of ~0.2 units, PSA differences exceeding 10 Ų) [1], which alter solubility, permeability, and target-binding orientation. (2) In the 1-arylindole class, SAR studies demonstrate that aryl substituent position and identity directly modulate 5-HT7 receptor affinity across a nanomolar-to-micromolar range [2]. (3) A unique acid-catalyzed rearrangement specific to 1-arylindoles—absent in 2-aryl or 3-aryl isomers—converts the scaffold into 5H-dibenz[b,f]azepines under defined conditions [3], a reactivity pathway that affects compound handling and experimental reproducibility. The quantitative evidence below substantiates why 1-(2-methylphenyl)-1H-indole cannot be treated as interchangeable with other indole derivatives.

!
Positional isomerism (N1 vs. C2/C3) alters LogP, polar surface area and thermal stability, shifting assay and solubility behavior.
!
5-HT₇ receptor SAR is driven by N1-aryl substitution; 2- or 3-arylindoles lack this pharmacophore context.
!
Acid-catalyzed rearrangement to 5H-dibenzazepine is specific to N1-arylindoles; C2/C3 isomers cannot provide this synthetic pathway.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)-1H-indole


Positional Isomer Melting Point Comparison

1-(2-Methylphenyl)-1H-indole exhibits a predicted melting point of 201–203 °C , distinguishing it from the N-methyl positional isomer 1-methyl-2-phenylindole (CAS 3558-24-5) which melts at 98.0–102.0 °C [1]. This approximately 100 °C difference in melting point reflects fundamentally different crystal packing energetics and solid-state stability. The 2-(2-methylphenyl)-1H-indole isomer (CAS 537684-22-3) exhibits a reported melting point of 92–93 °C , confirming that the N1-aryl substitution pattern yields substantially higher thermal stability than C2-aryl or N-methyl/2-phenyl variants.

Positional isomer melting point
Direct comparison
~201–203 °C (N1-aryl) vs. 92–102 °C (C2/C3 isomers)
Supports unambiguous isomer discrimination
Predicted value; verify experimentally
Physicochemical characterization Solid-state properties Purity assessment

Lipophilicity and PSA Differentiation vs. Positional Isomers

1-(2-Methylphenyl)-1H-indole possesses a predicted LogP of 3.94 and a polar surface area (PSA) of 4.93 Ų [1]. The C2 positional isomer (2-(2-methylphenyl)-1H-indole, CAS 537684-22-3) has a predicted LogP of 4.14 and a PSA of 15.79 Ų . The C3 positional isomer (3-(2-methylphenyl)-1H-indole, CAS 537684-23-4) exhibits a PSA of 0 Ų (hydrogen bond acceptor count = 0) [2]. These physicochemical differences—a ΔLogP of –0.20 relative to the C2 isomer and a ΔPSA exceeding 10 Ų—are predicted to influence passive membrane permeability, solubility, and plasma protein binding in distinct and non-interchangeable ways.

Lipophilicity & PSA
Direct comparison
LogP 3.94 (PSA 4.93 Ų) vs. C2 isomer LogP 4.14 (PSA 15.79 Ų)
Isomer substitution alters permeability and ADME profile
Predicted values; experimental confirmation advised
Lipophilicity Membrane permeability ADME prediction

1-Arylindole Rearrangement to 5H-Dibenzazepines

1-Arylindoles, including 1-(2-methylphenyl)-1H-indole, undergo an acid-catalyzed rearrangement to yield 5H-dibenz[b,f]azepines [1]. This reactivity is specific to the 1-arylindole substitution pattern—the reaction requires the aryl group to be attached at the N1 position of the indole core. The study by Tokmakov and Grandberg (1995) explicitly discusses the influence of the nature and position of substituents on the aryl ring on rearrangement efficiency [1]. 2-Arylindoles and 3-arylindoles do not undergo this transformation under the same conditions, as the reaction mechanism proceeds via electrophilic attack on the indole C3 position followed by ring expansion, which is geometrically precluded when the aryl group is not at N1.

Rearrangement to 5H-dibenzazepine
Class-level inference
Acid-catalyzed rearrangement unique to N1-arylindoles (reported class property)
Enables access to CNS-privileged dibenzazepine scaffold
Class-level evidence; verify with this specific compound
Synthetic chemistry Scaffold diversification Rearrangement reactions

1-Arylindole Scaffold in 5-HT7 Receptor Antagonism

A systematic SAR study of 1-arylindole analogues evaluated 5-HT7 receptor binding affinity [1]. The study established that the 1-arylindole core provides a viable scaffold for 5-HT7 antagonism, with most tested compounds displaying affinity in the nanomolar range. The lead compound in the series, a 1-(naphthyl)indole derivative, exhibited a Ki(5-HT7) = 4.5 nM with good selectivity over 5-HT1A, 5-HT2A, and 5-HT6 receptors [1]. While 1-(2-methylphenyl)-1H-indole itself was not the focus compound in this study, the published SAR demonstrates that aryl substituent identity at the N1 position is a critical determinant of receptor binding—a parameter not shared by 2-arylindole or 3-arylindole regioisomers.

5-HT₇ receptor antagonism
Class-level inference
Lead 1-arylindole Ki(5-HT₇) = 4.5 nM; class-level nanomolar affinity range
Supports 5-HT₇ antagonist SAR exploration
Not specific to this compound; scaffold-level inference
5-HT7 receptor Serotonin CNS pharmacology

N-Arylindole Scaffold HIV-1 Integrase Inhibition

Eight simple N-arylindoles were designed, synthesized, and evaluated as HIV-1 integrase inhibitors in vitro [1]. Among these compounds, three derivatives (3b, 3e, and 3g) demonstrated significant anti-HIV-1 integrase activity [1]. The study represents the first systematic evaluation of the N-arylindole scaffold against this antiviral target. The presence of the N-aryl linkage—as in 1-(2-methylphenyl)-1H-indole—is a defining structural feature of this inhibitor class, distinguishing it from C-arylated indoles which were not included in the active series.

HIV-1 integrase inhibition
Class-level inference
N-Arylindole class reported with anti-HIV-1 integrase activity in vitro
Supports antiviral scaffold exploration
No compound-specific data; class inference
HIV-1 integrase Antiviral N-arylindole

Absence of Compound-Specific Comparative Pharmacological Data

A comprehensive literature search across primary research databases, patent repositories, and authoritative chemical databases (PubChem, BindingDB, ChEMBL) failed to identify any published study in which 1-(2-methylphenyl)-1H-indole (CAS 210162-61-1) was directly compared head-to-head against a named analog in a pharmacological, biochemical, or cellular assay with quantitative activity data. The compound is cited in synthetic methodology contexts and appears as an entry in compound databases, but peer-reviewed biological characterization with quantitative comparator data is not available in the public domain as of this analysis. Consequently, any claim of superior potency, selectivity, or efficacy relative to specific analogs for this exact compound would be unsubstantiated.

Comparative pharmacological data
Data to verify
No compound-specific head-to-head pharmacological data located in public domain
Selection should be driven by substitution pattern, not potency claim
Literature search across PubMed, ChEMBL, BindingDB (April 2026)
Data transparency Procurement decision support Evidence limitations

1-(2-Methylphenyl)-1H-indole Application Scenarios


Analytical Reference Standard for Isomer Discrimination

Given the substantial melting point differential (Δ ≈ 100–110 °C) between 1-(2-methylphenyl)-1H-indole and its positional isomers [1], this compound serves as an unambiguous reference standard for HPLC method development, melting point calibration, and identity confirmation in quality control workflows. The distinct LogP (3.94) and minimal PSA (4.93 Ų) [2] also provide clear chromatographic discrimination from the C2 and C3 isomers. Procurement of this specific isomer is essential when developing analytical methods intended to resolve N1-arylindoles from C2-aryl and C3-aryl regioisomers.

Synthetic Building Block for 5H-Dibenzazepine Scaffold

The acid-catalyzed rearrangement of 1-arylindoles to 5H-dibenz[b,f]azepines [3] is a transformation uniquely accessible to the N1-arylindole substitution pattern. Researchers pursuing the dibenzazepine chemotype—a privileged scaffold in CNS drug discovery with applications in anticonvulsant and antidepressant programs—require a 1-arylindole starting material such as 1-(2-methylphenyl)-1H-indole. The 2-arylindole and 3-arylindole isomers cannot undergo this rearrangement, making the N1-substituted compound the only viable procurement choice for this synthetic pathway.

Chemical Probe for 5-HT7 Antagonist SAR

Based on the established SAR for 1-arylindole-based 5-HT7 antagonists [4], 1-(2-methylphenyl)-1H-indole can serve as a comparator compound or scaffold diversification starting point in medicinal chemistry campaigns targeting serotonergic receptors. The ortho-methyl substitution pattern provides a defined steric and electronic profile that can be systematically varied. Procurement of the correct N1-arylindole regioisomer ensures SAR consistency and enables valid comparison with published 1-arylindole derivatives exhibiting nanomolar 5-HT7 affinity.

Exploratory Scaffold for HIV-1 Integrase Inhibitor Discovery

The N-arylindole scaffold has demonstrated HIV-1 integrase inhibitory activity in vitro, with multiple active derivatives identified in the initial 2008 study [5]. 1-(2-Methylphenyl)-1H-indole represents the simplest N1-(2-methylphenyl) variant of this pharmacophore. It is suitable for use as an unadorned core scaffold for exploratory SAR studies, enabling systematic investigation of substituent effects on antiviral activity without confounding variables from additional functional groups.

Application
Selection Property
Validation Focus
Isomer discrimination in analytical methods
Distinct LogP, PSA and thermal profile vs. C2/C3 isomers
Method specificity and isomer resolution review
5H-Dibenzazepine scaffold synthesis
N1-Aryl rearrangement capability
Reaction pathway reproducibility and substrate scope
5-HT₇ receptor SAR studies
1-Arylindole pharmacophore with ortho-methyl substitution
Binding affinity and selectivity review
HIV-1 integrase inhibitor scaffold exploration
N-Arylindole core scaffold
Inhibitory activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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